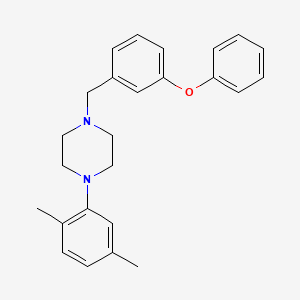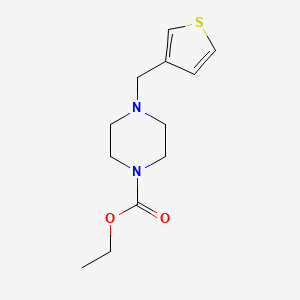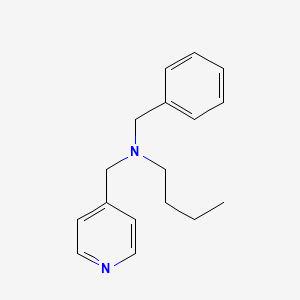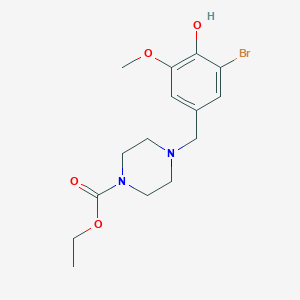![molecular formula C14H19BrN2O3 B3851218 4-[(4-acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B3851218.png)
4-[(4-acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol
Descripción general
Descripción
4-[(4-acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol, commonly known as "BMPM," is a chemical compound that has been extensively studied for its potential medicinal properties.
Mecanismo De Acción
The exact mechanism of action of BMPM is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. For example, BMPM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the release of glutamate, a neurotransmitter involved in brain function.
Biochemical and Physiological Effects:
BMPM has been shown to have a number of biochemical and physiological effects, including reducing inflammation, modulating neurotransmitter release, and inducing apoptosis (programmed cell death) in cancer cells. Additionally, BMPM has been shown to have a low toxicity profile in animal studies, suggesting that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BMPM is its relatively low toxicity profile, which makes it a promising candidate for further research and potential clinical use. However, one limitation of BMPM is its limited solubility in certain solvents, which may make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are many potential future directions for research on BMPM. For example, further studies could explore its potential use in treating specific types of cancer or neurological disorders, or investigate its mechanism of action in more detail. Additionally, research could focus on developing new synthesis methods for BMPM that improve its solubility and other properties. Overall, BMPM is a promising compound with many potential applications in the field of medicine and biomedical research.
Aplicaciones Científicas De Investigación
BMPM has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In particular, BMPM has been shown to have anti-tumor and anti-inflammatory properties, as well as the ability to modulate neurotransmitter release.
Propiedades
IUPAC Name |
1-[4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-10(18)17-5-3-16(4-6-17)9-11-7-12(15)14(19)13(8-11)20-2/h7-8,19H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSXCOIIFCXEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)Br)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851145.png)

![1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3851160.png)
![N-(1,4-dimethyl-1H-pyrazol-5-yl)-3-[(2-pyridin-2-ylpiperidin-1-yl)methyl]benzamide](/img/structure/B3851163.png)


![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851223.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851229.png)

![[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol](/img/structure/B3851245.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)